molecular formula C15H20N4O2S2 B11764850 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764850
M. Wt: 352.5 g/mol
InChI Key: AEALVECHDSLFAH-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and the piperidine sulfonyl moiety are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine sulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Ethyl-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the piperidine sulfonyl group. This group enhances the compound’s solubility and binding affinity, making it more effective in its applications.

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

4-ethyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H20N4O2S2/c1-2-19-14(16-17-15(19)22)12-6-8-13(9-7-12)23(20,21)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,17,22)

InChI Key

AEALVECHDSLFAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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